molecular formula C16H23NO2 B11035508 1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Cat. No.: B11035508
M. Wt: 261.36 g/mol
InChI Key: YLHBMRYOMOFCPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with an ethyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: The ethyl group is introduced to the piperidine ring through alkylation reactions using ethyl halides in the presence of a base.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached to the ethanone moiety through Friedel-Crafts acylation reactions using methoxybenzene and acyl chlorides in the presence of a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts and Solvents: Use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Employing techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone can be compared with other piperidine derivatives, such as:

  • 1-(2-Methylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 1-(2-Propylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone
  • 1-(2-Butylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

Uniqueness: The presence of the ethyl group and methoxyphenyl group in this compound imparts unique chemical and biological properties compared to its analogs. These structural differences can influence the compound’s reactivity, stability, and interactions with biological targets.

Properties

Molecular Formula

C16H23NO2

Molecular Weight

261.36 g/mol

IUPAC Name

1-(2-ethylpiperidin-1-yl)-2-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H23NO2/c1-3-14-6-4-5-11-17(14)16(18)12-13-7-9-15(19-2)10-8-13/h7-10,14H,3-6,11-12H2,1-2H3

InChI Key

YLHBMRYOMOFCPK-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCCN1C(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.